molecular formula C23H21ClN2O3S B2949879 5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide CAS No. 951598-55-3

5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide

Cat. No.: B2949879
CAS No.: 951598-55-3
M. Wt: 440.94
InChI Key: PXFNUIRZYZHLJJ-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a heterocyclic derivative featuring a benzo[f][1,2,5]thiadiazepine core. This seven-membered ring system contains two nitrogen atoms, one sulfur atom, and two sulfonyl oxygen atoms (1,1-dioxide). The substituents at positions 5 and 2 are a 4-chlorobenzyl group and a 2-methylbenzyl group, respectively.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-[(2-methylphenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O3S/c1-17-6-2-3-7-19(17)15-25-16-23(27)26(14-18-10-12-20(24)13-11-18)21-8-4-5-9-22(21)30(25,28)29/h2-13H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFNUIRZYZHLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the benzothiadiazepine family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazepine ring fused with a benzene moiety. Its chemical formula is C19H20ClN3O2S, and it exhibits properties typical of heterocyclic compounds, including solubility in organic solvents and stability under various conditions.

Antimicrobial Activity

Research has indicated that benzothiadiazepines possess significant antimicrobial properties. In vitro studies have demonstrated that derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds structurally similar to our target compound exhibited activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL depending on the specific derivative tested .

Anticancer Potential

Studies have shown that benzothiadiazepine derivatives can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives displayed IC50 values in the low micromolar range against prostate cancer cell lines (DU-145), suggesting promising anticancer activity . The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds within this class have been investigated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition correlates with reduced synthesis of prostaglandins, thereby alleviating inflammation .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Receptor Binding : The compound shows favorable binding affinities to serotonin receptors and potassium channels, which may contribute to its neuropharmacological effects .
  • Enzyme Inhibition : Inhibition of COX enzymes leads to reduced inflammation and pain.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells through modulation of cyclins and cyclin-dependent kinases.

Case Studies and Research Findings

StudyFindings
Chaudhri et al. (2022)Identified potent antibacterial activity against Gram-positive and Gram-negative bacteria with MIC values as low as 0.5 µg/mL for certain derivatives .
Kumar et al. (2021)Demonstrated anticancer effects in DU-145 prostate cancer cells with IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM .
Recent In Silico StudiesHighlighted potential interactions with COX enzymes and serotonin receptors; docking studies suggest optimal binding configurations for enhanced activity .

Chemical Reactions Analysis

Functional Group Reactivity

Key reactive sites in the molecule include:

Site Reactivity Example Reaction
Sulfone Group Electron-withdrawing; stabilizes adjacent carbanions.Nucleophilic substitution at adjacent carbons (e.g., alkylation, acylation) .
Chlorobenzyl Substituent Electrophilic aromatic substitution (e.g., Suzuki coupling, nitration).Replacement of chlorine via SNAr under basic conditions.
Lactam (4(5H)-one) Hydrolysis under acidic/basic conditions to open the ring .Conversion to carboxylic acid derivatives via ring-opening .

Derivatization and Modification Reactions

The compound undergoes further functionalization to explore structure-activity relationships:

Reaction Type Conditions Product Reference
N-Alkylation Benzyl halides, K₂CO₃, DMF, 80°CIntroduction of alkyl/aryl groups at N-position.
Sulfonamide Formation Sulfonyl chlorides, pyridine, RTSubstitution at NH groups with sulfonamide moieties.
Oxidation m-CPBA, CH₂Cl₂, 0°C → RTSulfur oxidation to sulfone (if not pre-installed).
Ring-Opening Hydrolysis HCl (6M), reflux, 12hCleavage of lactam to yield dicarboxylic acid.

Catalytic and Green Chemistry Approaches

Recent advancements emphasize sustainable methods for synthesizing benzothiadiazepine derivatives:

  • Catalysts : Bleaching earth clay or PEG-400 enhances yields in cyclocondensation steps ( ).

  • Solvent-Free Conditions : Microwave-assisted reactions reduce reaction times (e.g., from 6h to 20min) ( ).

Stability and Degradation Pathways

  • Thermal Stability : Decomposition above 250°C, confirmed by TGA ( ).

  • Photodegradation : Exposure to UV light induces ring-opening via cleavage of the sulfone group ().

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazepine dioxide derivatives exhibit structural diversity based on substituent patterns. Below is a comparative analysis with 5-benzyl-2-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide (CAS 852452-33-6), a structurally related compound from the evidence .

Table 1: Structural and Molecular Comparison

Parameter 5-(4-Chlorobenzyl)-2-(2-Methylbenzyl)-... 1,1-Dioxide 5-Benzyl-2-phenyl-... 1,1-Dioxide (CAS 852452-33-6)
Core Heterocycle Benzo[f][1,2,5]thiadiazepine 1,1-dioxide Benzo[b][1,4]thiazepine 1,1-dioxide
Position 5 Substituent 4-Chlorobenzyl (C₇H₆Cl) Benzyl (C₇H₇)
Position 2 Substituent 2-Methylbenzyl (C₈H₉) Phenyl (C₆H₅)
Molecular Formula C₂₆H₂₅ClN₂O₃S* C₂₂H₁₉NO₃S
Molecular Weight ~480.57 g/mol* 377.5 g/mol
Key Functional Groups Chloro (electron-withdrawing), methyl (steric bulk) Benzyl (electron-neutral), phenyl (planar)

Key Differences and Implications

In contrast, the benzyl group in CAS 852452-33-6 lacks halogenation, resulting in lower lipophilicity. The 2-methylbenzyl substituent adds steric bulk compared to the phenyl group in CAS 852452-33-6, which may reduce metabolic degradation or alter conformational flexibility .

Core Heterocycle Variations: The benzo[f][1,2,5]thiadiazepine core differs in ring fusion and nitrogen/sulfur positioning from the benzo[b][1,4]thiazepine system.

Physical Properties :

  • Experimental data for the target compound (e.g., melting point, solubility) are unavailable. However, the higher molecular weight and chlorine content suggest reduced aqueous solubility compared to CAS 852452-33-6.

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